molecular formula C42H80NO7P B1262577 1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Cat. No. B1262577
M. Wt: 742.1 g/mol
InChI Key: QLEHHUPUHJPURI-PWYDUFMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine in which the alk-1-enyl and acyl groups are specified as (1Z)-hexadecenyl and (9Z,12Z)-octadecadienoyl respectively. It has a role as a mouse metabolite. It is a 1-(Z)-alk-1-enyl-2-acyl-sn-glycero-3-phosphocholine and a phosphatidylcholine (P-34:2). It derives from a linoleic acid.

Scientific Research Applications

Lipid Vesicles and Enzyme Encapsulation

Lipid vesicles, including those formed from phosphatidylcholine compounds, have been extensively studied for encapsulating enzymes. These enzyme-containing lipid vesicles, often derived from natural or synthetic phosphatidylcholines, are crucial for various applications such as in cheese production, medical therapies, and as nanoreactors for biochemical reactions. The dehydration-rehydration method, followed by extrusion, is noted for producing highly efficient, monodisperse vesicles for enzyme encapsulation, highlighting the importance of phosphatidylcholine derivatives in creating functional biocompatible systems (Walde & Ichikawa, 2001).

Glycosyl Inositol Phosphoryl Ceramides in Plants and Fungi

Glycosyl inositol phosphoryl ceramides (GIPCs), which are the most abundant class of sphingolipids in plants and significant in fungi, involve complex structures that include fatty acids and long-chain bases similar to phosphatidylcholine derivatives. These compounds play critical roles in membrane structure and biological functions, with mass spectrometry being pivotal in assessing their diversity and structural characterization. This underscores the relevance of phosphatidylcholine-like structures in understanding plant and fungal biochemistry (Buré et al., 2014).

Oxidized Phospholipids and Atherosclerosis

Oxidized phospholipids, akin to oxidized derivatives of phosphatidylcholine, have been identified as major regulators in atherosclerosis, affecting various cell types in the vascular wall. These compounds are involved in over a thousand gene regulations in endothelial cells, impacting both pro-atherogenic and anti-atherogenic processes. The study of specific oxidized phospholipids as ligands for CD36 receptors and their association with plasma proteins, including those bound to Lp(a) particles, provides insight into their role in coronary events and the progression of atherosclerosis (Berliner & Watson, 2005).

Conjugated Linoleic Acid and Colonic Anti-inflammatory Mechanisms

Conjugated linoleic acid (CLA), with structural similarities to fatty acid components of phosphatidylcholine, exhibits significant health benefits, including anti-inflammatory properties relevant to colonic health. The modulation of inducible eicosanoids and the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs) by CLA highlights its potential in nutritional therapies for inflammatory bowel diseases. This showcases the broader implications of fatty acid research, beyond phosphatidylcholine derivatives, in understanding and treating inflammatory conditions (Bassaganya-Riera et al., 2002).

properties

Product Name

1-(1Z-hexadecenyl)-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphocholine

Molecular Formula

C42H80NO7P

Molecular Weight

742.1 g/mol

IUPAC Name

[(2R)-3-[(Z)-hexadec-1-enoxy]-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,34,37,41H,6-13,15,17-19,21,23-33,35-36,38-40H2,1-5H3/b16-14-,22-20-,37-34-/t41-/m1/s1

InChI Key

QLEHHUPUHJPURI-PWYDUFMYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

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